2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol
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Overview
Description
2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenoxy ring, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol typically involves the reaction of 4-fluoro-2-methoxyphenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxide ion, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The propanol side chain may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: This compound shares a similar structure but lacks the fluoro substituent.
2-(4-Hydroxyphenoxy)propan-1-ol: This compound has a hydroxyl group instead of a methoxy group.
Uniqueness
2-(4-Fluoro-2-methoxyphenoxy)propan-1-ol is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and bioavailability .
Properties
Molecular Formula |
C10H13FO3 |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13FO3/c1-7(6-12)14-9-4-3-8(11)5-10(9)13-2/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
ONEGEEWYTQMLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
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